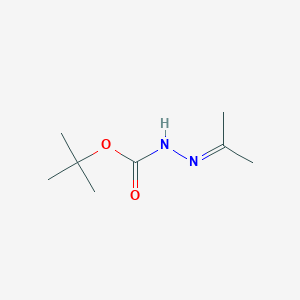

Tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate

説明

特性

IUPAC Name |

tert-butyl N-(propan-2-ylideneamino)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-6(2)9-10-7(11)12-8(3,4)5/h1-5H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCMYPTLLFDFJAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00465716 | |

| Record name | TERT-BUTYL 2-(PROPAN-2-YLIDENE)HYDRAZINECARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00465716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16689-34-2 | |

| Record name | TERT-BUTYL 2-(PROPAN-2-YLIDENE)HYDRAZINECARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00465716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N'-(propan-2-ylidene)(tert-butoxy)carbohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate, a valuable intermediate in organic synthesis. The document details a reliable synthetic protocol, presents key characterization data in a structured format, and includes visualizations to elucidate the experimental workflow.

Synthesis

The synthesis of tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate is achieved through a condensation reaction between tert-butyl carbazate and acetone. This reaction forms a stable hydrazone, a versatile functional group in the development of pharmaceuticals and other biologically active molecules.

Reaction Scheme

Caption: Reaction scheme for the synthesis of tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate.

Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis of the title compound.

Materials:

-

tert-Butyl carbazate

-

Acetone

-

Anhydrous Ethanol

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve tert-butyl carbazate (1.0 equivalent) in anhydrous ethanol.

-

Add acetone (1.0-1.2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature. For less reactive substrates, the mixture can be heated to reflux.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-24 hours.

-

Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization or column chromatography to yield tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate as an off-white solid.

Synthesis Workflow

Caption: Experimental workflow for the synthesis of tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate.

Characterization

The structural identity and purity of the synthesized tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate were confirmed by various analytical techniques.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 16689-34-2 | [1] |

| Molecular Formula | C₈H₁₆N₂O₂ | |

| Molecular Weight | 172.23 g/mol | |

| Appearance | White to Almost white powder to crystal | [1] |

| Melting Point | 98.0 to 102.0 °C | [1] |

| Purity | >98.0% (qNMR) | [1] |

Spectroscopic Data

The following spectroscopic data have been reported for tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate.[2][3]

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (300 MHz, CDCl₃) | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.35 | br s | 1H | NH | |

| 2.04 | s | 3H | CH₃ | |

| 1.82 | s | 3H | CH₃ | |

| 1.54 | s | 9H | C(CH₃)₃ |

| ¹³C NMR (300 MHz, CDCl₃) | Chemical Shift (δ) ppm | Assignment |

| 152.9 | C=O | |

| 149.7 | C=N | |

| 80.7 | C(CH₃)₃ | |

| 28.1 | C(CH₃)₃ | |

| 25.3 | CH₃ | |

| 15.9 | CH₃ |

2.2.2. Mass Spectrometry (MS)

| Technique | Value | Assignment |

| LC-MS | [M+H]⁺ = 172.9 | Protonated Molecule |

2.2.3. Infrared (IR) Spectroscopy

While a specific experimental spectrum for the title compound was not found, the expected characteristic IR absorption bands are listed below based on its functional groups.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H Stretch | 3200-3400 |

| C-H Stretch | 2850-3000 |

| C=O Stretch (Urethane) | 1700-1725 |

| C=N Stretch | 1640-1690 |

| C-O Stretch | 1200-1300 |

Logical Relationship of Characterization Data

The following diagram illustrates the relationship between the compound's structure and its expected spectroscopic signals.

Caption: Correlation of the molecular structure with its characteristic spectroscopic data.

References

"Tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate" physical and chemical properties

An In-depth Technical Guide to Tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate

Introduction

Tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate, also known as tert-butyl 2-isopropylidenehydrazinecarboxylate, is a chemical compound that serves as a valuable intermediate in organic synthesis. Its structure incorporates a Boc (tert-butoxycarbonyl) protecting group attached to a hydrazone moiety. This unique combination makes it a versatile building block, particularly in the development of pharmaceutical compounds and other complex organic molecules. The propan-2-ylidene group acts as a protecting group for the terminal nitrogen of the hydrazine, which can be selectively removed under specific conditions, allowing for further functionalization. This guide provides a comprehensive overview of its physical and chemical properties, synthesis protocols, and safety information, tailored for researchers and professionals in drug development.

Chemical Identity and Properties

This section summarizes the key identifiers and physicochemical properties of tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | tert-butyl 2-(propan-2-ylidene)hydrazine-1-carboxylate |

| CAS Number | 16689-34-2 |

| Molecular Formula | C₈H₁₆N₂O₂ |

| SMILES Code | C/C(C)=N\NC(OC(C)(C)C)=O |

| MDL Number | MFCD07636643 |

| Synonyms | 2-Isopropylidenehydrazinecarboxylic Acid tert-Butyl Ester, 3-Isopropylidenecarbazic Acid tert-Butyl Ester, tert-Butyl 2-Isopropylidenehydrazinecarboxylate[1] |

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Weight | 172.23 g/mol | |

| Appearance | White to almost white powder or crystals | [1] |

| Melting Point | 98.0 to 102.0 °C | [1] |

| Boiling Point | Data not available | |

| Purity | >98.0% (qNMR) | [1] |

| Storage Conditions | Store at 2-8°C | |

| Solubility | Soluble in common organic solvents like ethanol, acetone, and methylene chloride. Limited solubility in water. | [2] |

Synthesis Protocol

The standard synthesis of tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate involves a condensation reaction between tert-butyl carbazate (also known as Boc-hydrazine) and acetone (propan-2-one). This reaction forms the hydrazone functional group.

Materials and Equipment

-

Tert-butyl carbazate (CAS: 870-46-2)

-

Acetone (Propan-2-one)

-

Anhydrous solvent (e.g., ethanol or methanol)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (optional, for reactions requiring heating)

-

Ice bath

-

Büchner funnel and filter paper for vacuum filtration

Experimental Procedure

-

Reaction Setup: In a round-bottom flask, dissolve tert-butyl carbazate (1.0 equivalent) in a minimal amount of the chosen anhydrous solvent (e.g., ethanol).

-

Addition of Acetone: While stirring the solution at room temperature, add acetone (1.1 to 1.5 equivalents) dropwise.

-

Reaction: The reaction is typically exothermic and can often proceed to completion at room temperature within a few hours. Progress can be monitored by Thin Layer Chromatography (TLC). If the reaction is slow, the mixture can be gently heated to reflux for a short period.

-

Product Isolation: Upon completion, the product often precipitates from the solution. The flask can be cooled in an ice bath to maximize precipitation.

-

Purification: The solid product is collected by vacuum filtration, washed with a small amount of cold solvent, and then dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Applications in Drug Development

While direct applications of tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate are specific to individual synthetic pathways, its structural components are of significant interest in medicinal chemistry.

-

Protected Hydrazine Source: The molecule serves as a stable, Boc-protected hydrazine equivalent. The Boc group can be removed under acidic conditions, while the propan-2-ylidene group can be cleaved by hydrolysis, revealing the free hydrazine for subsequent reactions.

-

Intermediate for Heterocycle Synthesis: Hydrazones are key precursors for synthesizing a variety of nitrogen-containing heterocyclic compounds, which are common scaffolds in drug molecules.

-

Precursor for Bioactive Molecules: The parent compound, tert-butyl carbazate, is used in the synthesis of various pharmaceuticals, including HIV-1 protease inhibitors. The title compound acts as a modified version of this precursor, allowing for different synthetic strategies.

Spectral Data Interpretation

Specific spectral data for tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate is not widely published. However, the expected spectral characteristics can be inferred from its structure.

-

¹H NMR: The spectrum would show a large singlet around 1.5 ppm corresponding to the nine equivalent protons of the tert-butyl (Boc) group. Two singlets would appear for the two methyl groups of the propan-2-ylidene moiety, and a broad singlet for the N-H proton.

-

¹³C NMR: Characteristic peaks would include the quaternary carbons of the tert-butyl group, the carbonyl carbon of the carbazate, and the C=N carbon of the hydrazone.

-

IR Spectroscopy: Key absorption bands would be observed for the N-H stretch (around 3300 cm⁻¹), C=O stretch of the carbamate (around 1700 cm⁻¹), and the C=N stretch of the hydrazone (around 1650 cm⁻¹).

Safety and Handling

-

Hazards: Tert-butyl carbazate is classified as a flammable solid and is harmful if swallowed or in contact with skin[3][4]. It may cause skin and eye irritation.

-

Precautions:

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so.

-

Inhalation: Move the person to fresh air.

-

Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately[5].

-

Disclaimer: This information is for guidance only and is based on the properties of a related compound. Always consult a comprehensive and current Safety Data Sheet (SDS) before handling any chemical.

References

- 1. tert-Butyl 2-(Propan-2-ylidene)hydrazine-1-carboxylate | 16689-34-2 | 梯希爱(上海)化成工业发展有限公司 [tcichemicals.com]

- 2. CAS 870-46-2: tert-Butyl carbazate | CymitQuimica [cymitquimica.com]

- 3. fishersci.com [fishersci.com]

- 4. tert-Butyl carbazate | C5H12N2O2 | CID 70091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

"Tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate" molecular structure and weight

An In-depth Technical Guide on Tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate

This guide provides a detailed overview of the molecular structure and weight of tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate, a compound relevant to researchers, scientists, and professionals in the field of drug development and organic chemistry.

Molecular Structure and Properties

Tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate is a hydrazine derivative characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a propan-2-ylidene moiety. The structural arrangement of this molecule is key to its chemical reactivity and utility in synthetic chemistry.

Structural Formula

The chemical structure of tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate is as follows:

The molecule features a central hydrazine core. One nitrogen atom is acylated with a tert-butoxycarbonyl group, and the other is condensed with acetone to form a hydrazone.

Key Identifiers

For unambiguous identification, several standard chemical identifiers are used:

-

SMILES Code: C/C(C)=N\NC(OC(C)(C)C)=O

-

CAS Number: 16689-34-2[1]

-

MDL Number: MFCD07636643

Quantitative Molecular Data

A summary of the key quantitative data for tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C8H16N2O2 | |

| Molecular Weight | 172.23 g/mol |

Experimental Protocols

The determination of the molecular structure and weight of a compound like tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate typically involves a combination of spectroscopic and analytical techniques. While specific experimental records for this molecule are proprietary to the performing laboratories, the general methodologies are outlined below.

Mass Spectrometry

Objective: To determine the molecular weight of the compound.

Methodology:

-

A sample of the compound is introduced into a mass spectrometer.

-

The sample is ionized, for example, by electron impact (EI) or electrospray ionization (ESI).

-

The resulting ions are separated based on their mass-to-charge ratio (m/z).

-

A detector measures the abundance of each ion, generating a mass spectrum. The molecular ion peak ([M]+ or [M+H]+) will correspond to the molecular weight of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure by identifying the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Methodology:

-

A small amount of the compound is dissolved in a deuterated solvent (e.g., CDCl₃).

-

The sample is placed in a strong magnetic field within an NMR spectrometer.

-

The sample is irradiated with radiofrequency pulses.

-

The absorption of energy by the atomic nuclei is detected and plotted as a spectrum.

-

The chemical shifts, integration, and splitting patterns of the peaks in the spectrum provide detailed information about the connectivity and arrangement of atoms in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

A sample of the compound is placed in the path of an infrared beam.

-

The absorption of infrared radiation by the sample is measured at different wavelengths.

-

The resulting IR spectrum shows absorption bands corresponding to the vibrational frequencies of specific chemical bonds and functional groups (e.g., C=O, N-H, C-N).

Visualization of Workflow

The logical flow for the characterization of a chemical compound such as tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate is depicted in the following diagram.

Caption: Workflow for the Characterization of a Chemical Compound.

References

An In-depth Technical Guide to tert-Butyl 2-(propan-2-ylidene)hydrazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 2-(propan-2-ylidene)hydrazine-1-carboxylate, a key intermediate in organic synthesis. This document details its chemical identity, physical and spectroscopic properties, a detailed experimental protocol for its synthesis, and the mechanism of its formation.

Chemical Identity and Synonyms

The compound with the systematic IUPAC name tert-butyl 2-(propan-2-ylidene)hydrazine-1-carboxylate is a stable hydrazone derivative. It is widely used in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and other biologically active compounds.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | tert-butyl 2-(propan-2-ylidene)hydrazine-1-carboxylate |

| CAS Number | 16689-34-2[1] |

| Molecular Formula | C₈H₁₆N₂O₂ |

| Molecular Weight | 172.22 g/mol |

Synonyms:

-

tert-butyl 2-isopropylidenehydrazinecarboxylate[2]

-

2-Isopropylidenehydrazinecarboxylic Acid tert-Butyl Ester[2]

-

3-Isopropylidenecarbazic Acid tert-Butyl Ester[2]

-

N-Boc-acetone hydrazone

Physicochemical and Spectroscopic Data

The following tables summarize the key physical and spectroscopic properties of tert-butyl 2-(propan-2-ylidene)hydrazine-1-carboxylate.

Table 2: Physical Properties

| Property | Value | Source |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 98.0 to 102.0 °C | [1] |

| Purity | >98.0% (by qNMR) | [1] |

Table 3: Spectroscopic Data

| Technique | Data |

| ¹H NMR (300 MHz, CDCl₃) | δ 7.35 (br s, 1H, NH), 2.04 (s, 3H), 1.82 (s, 3H), 1.54 (s, 9H) |

| ¹³C NMR (300 MHz, CDCl₃) | δ 152.9, 149.7, 80.7, 28.1, 25.3, 15.9 |

| Mass Spectrometry (LC-MS) | [M+H]⁺ = 172.9 |

Experimental Protocols

The synthesis of tert-butyl 2-(propan-2-ylidene)hydrazine-1-carboxylate is achieved through the condensation reaction of tert-butyl carbazate with acetone. This reaction is a classic example of hydrazone formation.

Synthesis of tert-Butyl 2-(propan-2-ylidene)hydrazine-1-carboxylate

Materials:

-

tert-Butyl carbazate

-

Acetone

-

Ethanol (anhydrous)

-

Glacial Acetic Acid (catalytic amount)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser (optional)

-

Ice bath

-

Vacuum filtration apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve tert-butyl carbazate (1.0 equivalent) in anhydrous ethanol.

-

Add acetone (1.0-1.2 equivalents) to the solution.

-

To facilitate the reaction, add a catalytic amount (1-2 drops) of glacial acetic acid.

-

Stir the reaction mixture at room temperature. For slower reactions, the mixture can be gently heated to reflux.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 1 to 24 hours.

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization of the product.

-

Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the purified tert-butyl 2-(propan-2-ylidene)hydrazine-1-carboxylate under vacuum.

Reaction Mechanism and Synthesis Workflow

The formation of the hydrazone involves a two-step mechanism: nucleophilic addition followed by dehydration.

Mechanism of Hydrazone Formation

The reaction is initiated by the nucleophilic attack of the terminal nitrogen of tert-butyl carbazate on the electrophilic carbonyl carbon of acetone. This forms a tetrahedral intermediate known as a carbinolhydrazine. Subsequently, this intermediate undergoes acid-catalyzed dehydration, eliminating a molecule of water to form the stable C=N double bond of the hydrazone. The overall reaction is reversible, and the removal of water can drive the equilibrium towards the product.

Caption: Mechanism of hydrazone formation.

Experimental Workflow

The synthesis of tert-butyl 2-(propan-2-ylidene)hydrazine-1-carboxylate follows a straightforward experimental workflow.

Caption: Experimental workflow for synthesis.

References

The Versatile Role of Tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Abstract: Tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate, a key hydrazine derivative, serves as a versatile and highly valuable building block in organic synthesis, particularly in the realms of pharmaceutical and agrochemical development. Its unique structural features, combining a masked hydrazine moiety with a stable Boc protecting group, allow for its application in a wide array of chemical transformations. This technical guide provides a comprehensive overview of its synthesis, characterization, and critical role as a precursor to various nitrogen-containing scaffolds. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to enable its effective utilization in research and development.

Introduction

Hydrazine derivatives are fundamental intermediates in the synthesis of a vast number of biologically active molecules and functional materials. Among these, tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate, also known as N-Boc-acetone hydrazone, has emerged as a particularly useful reagent. The presence of the tert-butoxycarbonyl (Boc) group provides stability under a range of reaction conditions and allows for the controlled release of the reactive hydrazine functionality under specific, mild acidic conditions.[1] The propan-2-ylidene (isopropylidene) group, in turn, acts as a protecting group for the hydrazine, which can be readily removed or participate directly in cyclization reactions. This dual-protected hydrazine synthon is instrumental in the construction of complex heterocyclic systems, a common motif in many drug candidates.[2][3]

This guide will delve into the synthesis of this important compound, provide its key physicochemical and spectroscopic data, and detail its applications with a focus on its role as a hydrazine surrogate in the synthesis of valuable chemical entities.

Physicochemical and Spectroscopic Data

Accurate characterization of tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate is crucial for its effective use in synthesis. The following tables summarize its key physical and spectroscopic properties.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₈H₁₆N₂O₂ |

| Molecular Weight | 172.23 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 75-77 °C |

| CAS Number | 16689-34-2 |

Table 2: Spectroscopic Data

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.65 (s, 1H, NH), 1.98 (s, 3H, CH₃), 1.83 (s, 3H, CH₃), 1.50 (s, 9H, C(CH₃)₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 154.5 (C=O), 149.0 (C=N), 81.0 (C(CH₃)₃), 28.3 (C(CH₃)₃), 25.5 (CH₃), 16.5 (CH₃) |

| IR (KBr, cm⁻¹) | 3250 (N-H stretch), 2980 (C-H stretch), 1710 (C=O stretch), 1640 (C=N stretch) |

| Mass Spectrometry (EI) | m/z: 172 (M⁺), 116, 57 |

Experimental Protocols

The synthesis and subsequent utilization of tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate involve straightforward yet critical procedures. The following sections provide detailed experimental protocols for its preparation and a representative example of its application.

Synthesis of Tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate

This protocol describes the synthesis via a condensation reaction between tert-butyl carbazate and acetone.[1]

Materials:

-

Tert-butyl carbazate (1.0 eq)

-

Acetone (1.2 eq)

-

Ethanol

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

Procedure:

-

To a solution of tert-butyl carbazate in ethanol, add acetone at room temperature with stirring.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to afford tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate as a crystalline solid.

Expected Yield: >90%[1]

Deprotection and Subsequent Reaction: A Representative Example

This protocol illustrates the role of tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate as a hydrazine surrogate. The Boc group is first removed, followed by a cyclization reaction with a suitable electrophile.

Materials:

-

Tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate (1.0 eq)

-

Trifluoroacetic acid (TFA) or HCl in dioxane

-

Dichloromethane (DCM)

-

Suitable dielectrophile (e.g., a 1,3-dicarbonyl compound)

-

Base (e.g., triethylamine)

Procedure:

-

Deprotection: Dissolve tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate in dichloromethane. Add trifluoroacetic acid dropwise at 0 °C. Stir the reaction mixture at room temperature until TLC analysis indicates complete consumption of the starting material.[4]

-

Remove the solvent and excess acid under reduced pressure to obtain the crude propan-2-ylidenehydrazine salt.

-

Cyclization: Dissolve the crude salt in a suitable solvent (e.g., ethanol). Add the dielectrophile and a base to neutralize the salt and catalyze the reaction.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, cool the reaction mixture and perform an appropriate aqueous workup.

-

Purify the crude product by column chromatography to isolate the desired heterocyclic compound.

Role as a Hydrazine Derivative in Synthesis

The synthetic utility of tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate stems from its ability to act as a stable, easy-to-handle source of hydrazine. The Boc group modulates the nucleophilicity of the hydrazine and can be readily removed under acidic conditions, unmasking the free hydrazine for subsequent transformations.[1]

Synthesis of Nitrogen-Containing Heterocycles

A primary application of this reagent is in the synthesis of nitrogen-containing heterocycles, which are prevalent in medicinal chemistry.[5] After deprotection of the Boc group, the resulting hydrazone can react with various electrophiles to form a range of heterocyclic systems, such as pyrazoles, pyridazines, and indazoles.

The workflow for a typical synthesis of a pyrazole derivative is illustrated below:

Caption: Synthetic workflow for pyrazole synthesis.

Signaling Pathways in Drug Development

While tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate itself is not a signaling molecule, the heterocyclic scaffolds synthesized from it are often designed to interact with specific biological pathways implicated in disease. For instance, pyrazole derivatives are known to be potent inhibitors of various kinases, which are key nodes in cellular signaling pathways.

The logical relationship for the development of a kinase inhibitor is depicted below:

Caption: Drug discovery logical workflow.

Conclusion

Tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate is a cornerstone reagent for the modern synthetic chemist, particularly those engaged in drug discovery and development. Its stability, ease of handling, and predictable reactivity make it an ideal masked hydrazine for the construction of complex molecular architectures. The detailed protocols and data presented in this guide are intended to facilitate its broader application and to inspire the development of novel synthetic methodologies based on this versatile building block.

References

- 1. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles [openmedicinalchemistryjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

A Technical Guide to Tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate, also known as N-Boc-acetone hydrazone, is a key building block in modern organic synthesis. Its utility lies in the presence of a versatile hydrazone functional group protected by a tert-butoxycarbonyl (Boc) group. This protecting group strategy enhances the stability of the hydrazone moiety, allowing for a wide range of chemical transformations at other parts of a molecule. The Boc group can be readily removed under acidic conditions, unmasking the reactive hydrazine functionality for subsequent reactions, such as the formation of heterocycles, which are prevalent in medicinal chemistry. This guide provides an in-depth overview of its synthesis, properties, and applications, complete with experimental protocols and characterization data.

Synthesis of Tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate

The synthesis of tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate is achieved through a straightforward condensation reaction between tert-butyl carbazate and acetone. This reaction is a classic example of hydrazone formation from a ketone.

Reaction Mechanism

The reaction proceeds via a two-step mechanism:

-

Nucleophilic Addition: The terminal nitrogen atom of tert-butyl carbazate, being nucleophilic, attacks the electrophilic carbonyl carbon of acetone. This results in the formation of a tetrahedral intermediate known as a carbinolhydrazine.

-

Dehydration: The carbinolhydrazine intermediate then undergoes dehydration, typically facilitated by a protic solvent or an acid catalyst, to eliminate a molecule of water and form the stable carbon-nitrogen double bond of the hydrazone.

// Reactants reactant1 [label="Tert-butyl carbazate"]; reactant2 [label="Acetone"]; plus [label="+"];

// Intermediate intermediate [label="Carbinolhydrazine\n(Tetrahedral Intermediate)"];

// Product product [label="Tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate"]; water [label="+ H2O"];

// Arrows reactant1 -> plus [arrowhead=none]; plus -> reactant2 [arrowhead=none]; reactant2 -> intermediate [label="Nucleophilic\nAddition"]; intermediate -> product [label="Dehydration"]; product -> water [arrowhead=none]; }

Caption: General reaction mechanism for the formation of N-Boc-hydrazones.

Experimental Protocols

Synthesis of the Starting Material: Tert-butyl carbazate

Tert-butyl carbazate is commercially available but can also be synthesized in the laboratory. One common method involves the reaction of tert-butyl chloroformate with hydrazine hydrate.

Materials:

-

tert-Butyl chloroformate

-

Hydrazine hydrate

-

Diethyl ether

-

Sodium hydroxide solution

Procedure:

A detailed procedure for the synthesis of tert-butyl carbazate can be found in established organic synthesis literature. The reaction typically involves the slow addition of tert-butyl chloroformate to a cooled solution of hydrazine hydrate, followed by extraction and purification.

Synthesis of Tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate

The following is a general laboratory procedure for the synthesis of the title compound.

Materials:

-

Tert-butyl carbazate

-

Acetone

-

Ethanol (anhydrous)

-

Glacial acetic acid (catalytic amount, optional)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve tert-butyl carbazate (1.0 equivalent) in anhydrous ethanol.

-

Add acetone (1.0-1.2 equivalents) to the solution.

-

For less reactive substrates or to increase the reaction rate, a catalytic amount of glacial acetic acid (1-2 drops) can be added.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

For a higher yield and faster reaction, the mixture can be heated to reflux. Reaction times can vary from a few hours to overnight depending on the scale and temperature.

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford the pure product.

Caption: A typical experimental workflow for N-Boc-hydrazone synthesis.

Data Presentation

The following tables summarize the key quantitative data for tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₈H₁₆N₂O₂ |

| Molecular Weight | 172.22 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Typically in the range of 70-80 °C |

| Solubility | Soluble in most organic solvents (e.g., ethanol, methanol, dichloromethane, ethyl acetate) |

Table 2: Spectroscopic Data

| Technique | Key Data |

| ¹H NMR | Predicted δ (ppm) in CDCl₃: ~8.0-7.5 (s, 1H, NH), ~1.9 (s, 3H, CH₃), ~1.8 (s, 3H, CH₃), 1.5 (s, 9H, C(CH₃)₃) |

| ¹³C NMR | Predicted δ (ppm) in CDCl₃: ~155 (C=O), ~150 (C=N), ~80 (quaternary C of Boc), ~28 (CH₃ of Boc), ~25 (CH₃), ~18 (CH₃) |

| FT-IR | Key peaks (cm⁻¹): ~3300-3200 (N-H stretch), ~2980-2930 (C-H stretch), ~1700 (C=O stretch, strong), ~1640 (C=N stretch) |

| Mass Spec. | m/z: 173.1 [M+H]⁺, 117.1 [M-C₄H₉]⁺, 57.1 [C₄H₉]⁺ (base peak) |

Note: The spectroscopic data presented are typical expected values. Actual experimental values may vary slightly.

Applications in Organic Synthesis

Tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate serves as a valuable intermediate in a variety of organic transformations:

-

Synthesis of Substituted Hydrazines: The isopropylidene group can be cleaved under mild acidic conditions to afford the free N-Boc-hydrazine, which can then be reacted with other electrophiles.

-

Heterocyclic Synthesis: The hydrazone moiety is a precursor for the synthesis of various nitrogen-containing heterocycles, such as pyrazoles, indazoles, and triazoles, which are important scaffolds in drug discovery.

-

Reductive Amination: The C=N bond can be reduced to form the corresponding N-Boc-N'-isopropylhydrazine.

Conclusion

Tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate is a readily accessible and highly useful reagent for organic synthesis. Its straightforward preparation, coupled with the stability and versatile reactivity of the N-Boc protected hydrazone functionality, makes it an important tool for researchers in the pharmaceutical and chemical industries. This guide provides the fundamental knowledge required for its synthesis and application, empowering scientists to effectively utilize this building block in their synthetic endeavors.

An In-depth Technical Guide to tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate, a key synthetic intermediate in organic chemistry and drug discovery. The document covers the historical context of its precursor, detailed experimental protocols for its synthesis, and its applications in the construction of complex heterocyclic scaffolds. Particular emphasis is placed on its role as a precursor to hydrazine, which is a critical building block in the synthesis of various biologically active molecules. This guide includes quantitative data, reaction mechanisms, and a detailed experimental workflow, presented to be a valuable resource for researchers in the field.

Introduction and Historical Context

While a specific "discovery" paper for tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate (also known as N-Boc-acetone hydrazone) is not prominent in the literature, its synthesis is a straightforward and logical extension of the well-established chemistry of its parent compound, tert-butyl carbazate. The historical significance of this class of compounds lies in the development of the tert-butoxycarbonyl (Boc) protecting group, a cornerstone of modern organic synthesis, particularly in peptide chemistry.

tert-Butyl carbazate was first reported in 1957. Its development provided a versatile reagent for the protection of the hydrazine moiety, enabling more controlled and selective reactions. The formation of hydrazones from tert-butyl carbazate by condensation with aldehydes and ketones is a robust and widely utilized transformation. tert-Butyl 2-(propan-2-ylidene)hydrazinecarboxylate serves as a stable, crystalline solid that effectively functions as a protected form of hydrazine, allowing for its safe storage and handling.

Synthesis and Mechanism

The synthesis of tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate is achieved through a condensation reaction between tert-butyl carbazate and acetone. The reaction proceeds via a two-step mechanism:

-

Nucleophilic Addition: The terminal nitrogen atom of tert-butyl carbazate, acting as a nucleophile, attacks the electrophilic carbonyl carbon of acetone. This results in the formation of a tetrahedral intermediate known as a carbinolhydrazine.

-

Dehydration: The carbinolhydrazine intermediate then eliminates a molecule of water to form the stable carbon-nitrogen double bond of the hydrazone. This step is often acid-catalyzed.

The overall reaction is a reversible equilibrium, and the removal of water can drive the reaction to completion.

General Experimental Protocol for Synthesis

This protocol is a general method for the synthesis of tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate.

Materials:

-

tert-Butyl carbazate

-

Acetone

-

Methanol

-

Glacial Acetic Acid (catalytic amount)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

Procedure:

-

In a round-bottom flask, dissolve tert-butyl carbazate (1.0 equivalent) in methanol.

-

Add acetone (1.0-1.2 equivalents) to the solution.

-

Add a catalytic amount (1-2 drops) of glacial acetic acid to the reaction mixture.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

For less reactive substrates or to increase the reaction rate, the mixture can be heated to reflux.

-

Upon completion of the reaction (typically within a few hours), the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate as a white solid.

Quantitative Data

| Property | Value | Reference |

| Molecular Formula | C₈H₁₆N₂O₂ | |

| Molecular Weight | 172.23 g/mol | |

| CAS Number | 16689-34-2 | |

| Appearance | White to off-white solid | [Patent CN108929333A] |

| Melting Point | 103-104 °C | Commercial Supplier |

| Yield | 98% | [Patent CN108929333A] |

| ¹H NMR (300 MHz, CDCl₃) | δ 7.35 (br s, 1H, NH), 2.04 (s, 3H, CH₃), 1.82 (s, 3H, CH₃), 1.54 (s, 9H, C(CH₃)₃) | [Patent CN108929333A] |

| ¹³C NMR (300 MHz, CDCl₃) | δ 152.9, 149.7, 80.7, 28.1, 25.3 | [Patent CN108929333A] |

Applications in Drug Development

tert-Butyl 2-(propan-2-ylidene)hydrazinecarboxylate is a valuable intermediate in the synthesis of complex heterocyclic compounds, many of which are scaffolds for medicinally active molecules. Its primary utility lies in its function as a protected hydrazine source. The Boc group can be readily removed under acidic conditions to liberate the free hydrazine, which can then participate in subsequent cyclization reactions.

A key application of this compound is in the synthesis of triazolopyrazines, a class of fused heterocyclic compounds with a wide range of biological activities, including use as kinase inhibitors in cancer therapy.

Experimental Workflow: Synthesis of a Triazolopyrazine Intermediate

The following workflow illustrates the use of tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate in the synthesis of a key intermediate for a triazolopyrazine derivative.

Caption: Synthetic workflow for a triazolopyrazine intermediate.

Signaling Pathway Context

The triazolopyrazine scaffold, synthesized using intermediates derived from tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate, is a common feature in many kinase inhibitors. Kinases are key regulators of cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. For instance, the JAK-STAT signaling pathway is crucial for normal cell growth and immune function, but its aberrant activation can drive the proliferation of cancer cells.

Caption: Inhibition of the JAK-STAT pathway by a triazolopyrazine.

Conclusion

tert-Butyl 2-(propan-2-ylidene)hydrazinecarboxylate, while not a compound of historical discovery in its own right, represents a vital and practical tool in the arsenal of the modern synthetic chemist. Its stability, ease of synthesis, and utility as a protected hydrazine source make it a valuable intermediate in the construction of complex, biologically active molecules, particularly in the realm of kinase inhibitor development for targeted cancer therapies. This guide has provided a comprehensive overview of its synthesis, properties, and a key application, highlighting its continued importance in the field of drug discovery.

Navigating the Stability of Tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate: An In-depth Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate, a key intermediate in pharmaceutical and chemical synthesis. Aimed at researchers, scientists, and drug development professionals, this document outlines the critical factors influencing the compound's integrity, potential degradation pathways, and detailed protocols for its stability assessment.

Introduction

Tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate, a Boc-protected hydrazone, is a valuable reagent in organic synthesis. Its stability is paramount to ensure the reproducibility of synthetic procedures and the purity of final products. This guide synthesizes available data, primarily from analogous compounds like tert-butyl carbazate, to provide a robust framework for handling and storing this compound.

Physicochemical Properties and Storage Recommendations

While specific quantitative stability data for tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate is not extensively available in peer-reviewed literature, general guidelines can be established based on its structural features and information from suppliers and safety data sheets (SDS) of similar compounds.

Table 1: Summary of Recommended Storage Conditions and Physicochemical Properties

| Parameter | Recommended Condition/Value | Notes |

| Storage Temperature | 2-8°C (Refrigerated) | To minimize thermal degradation. |

| Atmosphere | Store under an inert gas (e.g., Nitrogen, Argon) | To prevent oxidation and hydrolysis from atmospheric moisture. |

| Container | Tightly sealed, opaque container | To protect from moisture and light. |

| Incompatible Materials | Strong oxidizing agents, strong bases, strong acids | Contact can lead to vigorous reactions and decomposition. |

| Moisture Sensitivity | Moisture sensitive | Hydrolysis of the carbamate and hydrazone moieties can occur. |

| Appearance | White to off-white solid | A change in color may indicate degradation. |

Potential Degradation Pathways

Based on the functional groups present—a Boc-protected hydrazine and a hydrazone—tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate is susceptible to several degradation pathways, including hydrolysis and thermal decomposition.

Hydrolytic Degradation

The presence of both a carbamate and a hydrazone linkage makes the molecule susceptible to hydrolysis under both acidic and basic conditions.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the imine bond of the hydrazone is prone to cleavage, yielding tert-butyl carbazate and acetone. The tert-butyl carbazate can further hydrolyze, particularly under harsher acidic conditions, to release tert-butanol, carbon dioxide, and hydrazine.

-

Base-Catalyzed Hydrolysis: In the presence of strong bases, the carbamate ester can be saponified, leading to the formation of tert-butanol and a hydrazine-carboxylate salt, which may further decompose.

Caption: Proposed Hydrolytic Degradation Pathways.

Thermal Degradation

Elevated temperatures can induce the decomposition of tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate. The tert-butoxycarbonyl (Boc) group is known to be thermally labile, potentially leading to the formation of isobutylene, carbon dioxide, and the corresponding hydrazine. Further decomposition can release gaseous products like nitrogen oxides.

Experimental Protocols for Stability Assessment

To evaluate the stability of tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and develop a stability-indicating analytical method.

General Experimental Workflow

The following diagram outlines a typical workflow for a forced degradation study.

Spectroscopic Profile of Tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), drawing comparisons with analogous structures. This guide also outlines the standard experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate. These predictions are derived from the analysis of its structural components: a tert-butyl group, a carbazate moiety, and an isopropylidene group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1.1. ¹H NMR (Proton NMR) Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 - 8.0 | Singlet (broad) | 1H | N-H |

| ~1.9 - 2.1 | Singlet | 6H | (CH ₃)₂C=N |

| ~1.5 | Singlet | 9H | (CH ₃)₃C-O |

1.1.2. ¹³C NMR (Carbon-13 NMR) Data

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~155 - 160 | C =O (Carbamate) |

| ~145 - 150 | C =N (Imine) |

| ~80 - 82 | (C H₃)₃C -O |

| ~28 - 30 | (C H₃)₃C-O |

| ~18 - 25 | (C H₃)₂C=N |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200 - 3400 | Medium, Broad | N-H Stretch |

| ~2970 - 2930 | Strong | C-H Stretch (Aliphatic) |

| ~1700 - 1720 | Strong | C=O Stretch (Carbamate) |

| ~1640 - 1660 | Medium | C=N Stretch (Imine) |

| ~1390 and ~1365 | Medium | C-H Bend (tert-butyl) |

| ~1250 - 1150 | Strong | C-O Stretch |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 172.12 | [M]⁺ (Molecular Ion) |

| 157.10 | [M - CH₃]⁺ |

| 116.09 | [M - C₄H₈]⁺ or [M - 56]⁺ |

| 101.07 | [M - C₄H₉O]⁺ |

| 57.07 | [C₄H₉]⁺ (tert-butyl cation) |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the molecular structure.

Methodology:

-

Sample Preparation: A sample of approximately 5-10 mg of tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate is dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer is used.

-

¹H NMR Acquisition:

-

The spectrometer is tuned and the magnetic field is shimmed to achieve homogeneity.

-

A standard one-pulse sequence is used to acquire the proton spectrum.

-

Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence (e.g., zgpg30) is used to acquire the carbon spectrum, resulting in singlets for all carbon signals.

-

Key parameters include a spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0 ppm for ¹H NMR and the residual solvent peak of CDCl₃ at 77.16 ppm for ¹³C NMR.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

A small amount of the solid sample is placed directly onto the diamond crystal of the ATR accessory.

-

Pressure is applied using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the empty ATR crystal is recorded.

-

The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

-

Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for a solid sample or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: An electron multiplier or similar detector records the abundance of each ion.

-

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis.

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate as a versatile precursor for the synthesis of various nitrogen-containing heterocyclic compounds. This reagent serves as a protected form of tert-butyl carbazate, offering advantages in handling and storage. The propan-2-ylidene protecting group can be readily removed in situ under acidic conditions, liberating the reactive hydrazine moiety for subsequent cyclization reactions.

This document outlines detailed protocols for the synthesis of pyrazoles, pyrazolines, 1,3,4-oxadiazoles, and 1,2,4-triazoles, supported by quantitative data from analogous reactions. The provided experimental workflows and reaction pathways are visualized to facilitate understanding and implementation in a laboratory setting.

Synthesis of N-Boc-Pyrazoles via Condensation with 1,3-Diketones

The reaction of hydrazines with 1,3-dicarbonyl compounds is a classic and efficient method for the synthesis of pyrazoles, known as the Knorr pyrazole synthesis.[1][2][3] Tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate can be employed as a stable precursor to tert-butyl carbazate, which upon in situ deprotection, reacts with 1,3-diketones to yield N-Boc protected pyrazoles. The Boc (tert-butyloxycarbonyl) protecting group can be subsequently removed under acidic conditions if the unprotected pyrazole is desired.

Reaction Scheme:

Caption: Synthesis of N-Boc-Pyrazoles.

Experimental Protocol:

-

To a solution of the 1,3-diketone (1.0 mmol) in a suitable solvent such as ethanol or acetic acid (5 mL), add tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate (1.1 mmol).

-

Add a catalytic amount of a protic acid (e.g., a few drops of concentrated HCl or H₂SO₄) to facilitate the deprotection of the hydrazine.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, filter the solid and wash with cold solvent.

-

If no precipitate forms, concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

Quantitative Data (Analogous Reactions):

| 1,3-Diketone Substrate | Hydrazine Derivative | Product | Yield (%) | Reference |

| Acetylacetone | Hydrazine hydrate | 3,5-Dimethylpyrazole | >90 | General Knowledge |

| Dibenzoylmethane | Phenylhydrazine | 1,3,5-Triphenylpyrazole | 85-95 | [1] |

| 1-Phenyl-1,3-butanedione | Hydrazine hydrate | 3-Methyl-5-phenylpyrazole & 5-Methyl-3-phenylpyrazole | Mixture | [1] |

Synthesis of N-Boc-Pyrazolines from α,β-Unsaturated Ketones (Chalcones)

Pyrazolines, which are dihydrogenated analogs of pyrazoles, can be synthesized by the reaction of hydrazines with α,β-unsaturated ketones, such as chalcones.[4][5][6][7][8] The reaction proceeds via a Michael addition of the hydrazine to the enone system, followed by intramolecular cyclization and dehydration. The use of tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate allows for the synthesis of N-Boc protected pyrazolines.

Reaction Scheme:

References

- 1. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]

- 2. m.youtube.com [m.youtube.com]

- 3. jk-sci.com [jk-sci.com]

- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. researchgate.net [researchgate.net]

- 8. files01.core.ac.uk [files01.core.ac.uk]

Application Notes and Protocols: Tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate as a Protecting Group for Hydrazines

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of organic synthesis, particularly in the construction of complex molecules for pharmaceuticals, the protection of reactive functional groups is a cornerstone strategy. The hydrazine moiety, a versatile synthon for the creation of various nitrogen-containing heterocycles, often requires protection to prevent unwanted side reactions. Tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate, also known as N-Boc-acetone hydrazone, serves as a stable and readily cleavable protecting group for the hydrazine functional group. This document provides detailed application notes and protocols for its use.

The protection strategy involves the condensation of tert-butyl carbazate with acetone.[1] The resulting propan-2-ylidene group masks the nucleophilicity of the terminal nitrogen of the hydrazine, while the tert-butoxycarbonyl (Boc) group protects the other nitrogen. This dual protection renders the hydrazine moiety stable under a variety of reaction conditions, and the protecting groups can be selectively or simultaneously removed to unmask the reactive hydrazine at the desired stage of a synthetic sequence.

Data Presentation: Comparative Overview of Deprotection Methods

The selection of an appropriate deprotection method for the N-Boc-hydrazone is critical to ensure high yields and maintain the integrity of the target molecule. The primary strategies are categorized as acidic, reductive, oxidative, and thermal methods.[2]

| Deprotection Method | Reagent(s) | Typical Solvent(s) | Temperature (°C) | Reaction Time | Typical Yield (%) | Advantages | Disadvantages |

| Acidic Cleavage | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 - RT | 0.5 - 2 h | 90-99% | Fast, efficient, and widely applicable.[2] | Harsh conditions can cleave other acid-labile groups.[2] |

| Hydrochloric Acid (HCl) | Dioxane, Ethyl Acetate | 0 - RT | 1 - 4 h | 85-98% | Cost-effective and readily available.[2] | Can be corrosive; dioxane is a hazardous solvent.[2] | |

| p-Toluenesulfonic Acid (p-TsOH) | Methanol, Ethanol | RT - Reflux | 2 - 12 h | 80-95% | Milder than TFA or HCl, good for some sensitive substrates. | Slower reaction times. | |

| Thermal Cleavage | Water (Boiling) | Water | 100 | 10 - 15 min | 90-97% | Neutral, environmentally friendly, and fast.[2] | High temperature can be detrimental to sensitive molecules.[2] |

Experimental Protocols

Protocol 1: Synthesis of Tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate

This protocol describes the formation of the protected hydrazine from tert-butyl carbazate and acetone.

Materials:

-

Tert-butyl carbazate

-

Acetone

-

Anhydrous sodium sulfate or barium oxide[3]

-

Anhydrous Ethanol

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

Procedure:

-

In a round-bottom flask, dissolve tert-butyl carbazate (1.0 equiv) in anhydrous ethanol.

-

Add an excess of acetone (e.g., 5-10 equiv).

-

Add a drying agent such as anhydrous sodium sulfate or barium oxide to the mixture.[3]

-

Stir the reaction mixture at room temperature. The reaction can be gently heated to reflux to increase the rate.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter off the drying agent.

-

Remove the solvent and excess acetone under reduced pressure to yield the crude product.

-

The product can be purified by recrystallization or column chromatography if necessary.

Protocol 2: Deprotection of Tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate using Acidic Cleavage (TFA)

This protocol outlines the removal of both the Boc and the propan-2-ylidene groups to liberate the hydrazine.

Materials:

-

Tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate

-

Trifluoroacetic Acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure: [2]

-

Dissolve the N-Boc-hydrazone (1.0 equiv) in anhydrous DCM (0.1-0.2 M).[2]

-

Cool the solution to 0 °C in an ice bath.[2]

-

Slowly add TFA (10-20 equiv) to the stirred solution.[2]

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[2]

-

Monitor the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.[2]

-

The crude product, typically the TFA salt of the deprotected hydrazine, can be used directly or purified further.[2]

Protocol 3: Thermal Deprotection in Boiling Water

This protocol provides an environmentally friendly method for deprotection.

Materials:

-

Tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

Procedure: [2]

-

Suspend the N-Boc-hydrazone (1.0 mmol) in deionized water (10 mL) in a round-bottom flask equipped with a reflux condenser.[2]

-

Heat the mixture to reflux (100 °C) with vigorous stirring.[2]

-

Monitor the reaction by TLC. The reaction is often complete within 10-15 minutes.[2]

-

Cool the reaction mixture to room temperature.[2]

-

If the product is soluble in organic solvents, extract with an appropriate solvent (e.g., ethyl acetate or DCM).[2]

-

Dry the organic extract over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the deprotected hydrazine.[2]

Visualizations

Caption: Workflow for hydrazine protection and deprotection.

Caption: Deprotection pathways for the N-Boc-hydrazone.

References

Application Notes and Protocols for the Use of tert-Butyl 2-(propan-2-ylidene)hydrazinecarboxylate in Palladium-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become indispensable tools in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1] These reactions are crucial in the development of pharmaceuticals and other biologically active molecules, where aryl and heteroaryl amine moieties are prevalent. A significant challenge in this area has been the direct use of ammonia or hydrazine due to their high volatility, reactivity, and potential for over-alkylation. To circumvent these issues, various ammonia and hydrazine equivalents have been developed.[2][3]

tert-Butyl 2-(propan-2-ylidene)hydrazinecarboxylate, also known as Boc-acetone hydrazone, serves as a stable, convenient, and effective precursor to tert-butyl carbazate, a widely used hydrazine surrogate in palladium-catalyzed C-N coupling reactions. The in situ or pre-hydrolysis of the acetone hydrazone reveals the N-H functionality of tert-butyl carbazate, which then participates in the catalytic cycle to form N-Boc protected aryl or vinyl hydrazines. These products are versatile intermediates that can be readily deprotected to yield primary amines or further elaborated to construct a variety of nitrogen-containing heterocycles.

This document provides detailed application notes, experimental protocols, and data for the use of tert-butyl carbazate (as the active form of tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate) in palladium-catalyzed cross-coupling reactions.

Application Notes

tert-Butyl carbazate, generated from its acetone hydrazone, is a valuable nucleophile in Buchwald-Hartwig amination reactions for the synthesis of N-Boc-protected aryl and vinyl hydrazines. The Boc protecting group offers the advantage of being stable under a range of reaction conditions while allowing for facile deprotection under acidic conditions.

Advantages of using tert-butyl carbazate (from Boc-acetone hydrazone):

-

Ammonia/Hydrazine Surrogate: It serves as a practical equivalent to the challenging reagents ammonia and hydrazine, allowing for the controlled mono-arylation or mono-vinylation.[2][3]

-

Versatile Intermediate: The resulting N-Boc-arylhydrazines are stable intermediates that can be used in the synthesis of a wide array of nitrogen-containing compounds, including primary anilines, indoles, and other heterocycles.

-

Broad Substrate Scope: The palladium-catalyzed coupling is tolerant of a wide range of functional groups on both the aryl/vinyl halide and the nucleophile.

-

High Selectivity: Modern catalyst systems, often employing bulky, electron-rich phosphine ligands, provide high selectivity for the desired C-N bond formation, minimizing side reactions.[4]

Data Presentation

The efficiency of palladium-catalyzed N-arylation of tert-butyl carbazate is demonstrated with a variety of aryl halides. The following table summarizes representative reaction conditions and yields.

| Entry | Aryl Halide | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Toluene | 100 | 18 | 85 |

| 2 | 4-Chlorobenzonitrile | Pd₂(dba)₃ (1.5) | BrettPhos (3) | NaOtBu | Dioxane | 80 | 12 | 92 |

| 3 | 1-Bromo-4-methoxybenzene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 16 | 88 |

| 4 | 2-Bromopyridine | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu | Toluene | 90 | 24 | 75 |

| 5 | 1-Bromo-3,5-dimethylbenzene | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | t-BuOH | 110 | 10 | 95 |

Experimental Protocols

General Protocol for the Palladium-Catalyzed N-Arylation of tert-Butyl Carbazate

This protocol provides a general procedure for the Buchwald-Hartwig amination of an aryl halide with tert-butyl carbazate. The reaction conditions may require optimization for specific substrates.

Materials:

-

Aryl halide (1.0 mmol)

-

tert-Butyl carbazate (1.2 mmol, 1.2 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, 1-5 mol%)

-

Phosphine ligand (e.g., XPhos, SPhos, RuPhos, 2-10 mol%)

-

Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄, 1.5-2.0 equiv)

-

Anhydrous, degassed solvent (e.g., toluene, dioxane, THF)

-

Schlenk tube or other suitable reaction vessel

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To an oven-dried Schlenk tube under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base.

-

Add the aryl halide and tert-butyl carbazate to the Schlenk tube.

-

Add the anhydrous, degassed solvent via syringe.

-

Seal the Schlenk tube and heat the reaction mixture to the desired temperature with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and filter through a pad of celite to remove insoluble salts.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

-

Concentrate the organic phase under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-tert-butyl carbazate.

Note on the use of tert-Butyl 2-(propan-2-ylidene)hydrazinecarboxylate: If using Boc-acetone hydrazone directly, an acidic workup or in situ hydrolysis may be necessary to generate the reactive tert-butyl carbazate. The specific conditions for this hydrolysis will depend on the substrate and catalyst system.

Mandatory Visualization

Caption: Palladium-catalyzed N-arylation of tert-butyl carbazate.

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

References

Application Notes and Protocols for Tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate, a Boc-protected hydrazone, is a versatile intermediate in organic synthesis. It serves as a stable precursor to propan-2-ylidenehydrazine, which can be utilized in the synthesis of various heterocyclic compounds and as a building block in drug discovery. The tert-butyloxycarbonyl (Boc) protecting group provides stability under various conditions and can be selectively removed under acidic or thermal conditions, making it a valuable tool in multi-step synthetic routes.

These application notes provide detailed protocols for the synthesis of Tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate and its subsequent deprotection. The comparative data on different deprotection methods will aid researchers in selecting the optimal conditions for their specific substrate and synthetic goals.

Chemical Properties

While specific experimental data for Tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate is not widely published, the properties of the closely related analog, Tert-butyl 2-(butan-2-ylidene)hydrazinecarboxylate , can provide useful estimates.

| Property | Value | Source |

| Molecular Formula | C₉H₁₈N₂O₂ | PubChem |

| Molecular Weight | 186.25 g/mol | PubChem |

| XLogP3 | 1.6 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

Synthesis of Tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate

The synthesis of Tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate is achieved through a condensation reaction between tert-butyl carbazate (also known as Boc-hydrazide) and propan-2-one (acetone). This reaction is a straightforward and high-yielding method for producing the desired Boc-protected hydrazone.

Protocol 1: Synthesis via Condensation

This protocol outlines the standard procedure for the synthesis of a hydrazone from a ketone and tert-butyl carbazate.[1]

Materials:

-

Tert-butyl carbazate

-

Propan-2-one (Acetone)

-

Anhydrous Ethanol or Methanol

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve tert-butyl carbazate (1.0 equivalent) in anhydrous ethanol (or methanol) to a concentration of approximately 0.5 M.

-

Add propan-2-one (1.0-1.2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

-

Upon completion, cool the reaction mixture in an ice bath to induce crystallization of the product.[1]

-

Collect the solid product by vacuum filtration using a Büchner funnel.[1]

-

Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting material.

-

Dry the product under vacuum to yield Tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate.

Synthesis Workflow

References

The Synthetic Potential of Tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate in Pharmaceutical Development: An Analysis of Inferred Applications

Tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate can be viewed as a doubly protected hydrazine derivative. The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines and hydrazines in organic synthesis, prized for its stability in various reaction conditions and its facile removal under acidic conditions. The propan-2-ylidene group, formed from the condensation of acetone with the hydrazine, serves as a further protecting group or a point of chemical modification.

Inferred Applications in Pharmaceutical Synthesis

The primary utility of this compound likely lies in its ability to serve as a stable, less reactive precursor to N-Boc-hydrazine or to participate in reactions via its hydrazone functionality.

Precursor to N-Boc-Hydrazine for the Synthesis of Bioactive Molecules

The propan-2-ylidene group can be cleaved under hydrolytic conditions to release N-Boc-hydrazine. This in-situ generation could be advantageous in multi-step syntheses where the direct use of N-Boc-hydrazine might lead to side reactions. N-Boc-hydrazine is a key building block in the synthesis of a variety of pharmaceuticals, including enzyme inhibitors and peptide-based drugs.

Key Pharmaceutical Intermediates from N-Boc-Hydrazine:

-

Chiral Amines: Asymmetric synthesis of chiral amines is crucial in drug development. N-Boc-hydrazine can be used in reactions like the aza-Michael addition to introduce a nitrogen atom that can be subsequently converted to a chiral amine.

-

Heterocyclic Compounds: Hydrazine derivatives are fundamental in the synthesis of nitrogen-containing heterocycles, which are prevalent in many drug scaffolds. For instance, they are used to construct pyrazoles, pyridazines, and other ring systems with diverse biological activities.

-

Acyl Hydrazides: These compounds are intermediates in the synthesis of various pharmaceuticals and can be prepared from N-Boc-hydrazine.

The workflow for utilizing Tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate as a precursor is depicted below.

Direct Participation of the Hydrazone Moiety in Synthesis

The carbon-nitrogen double bond of the propan-2-ylidene group can also be a site of reactivity.

-

Reduction to Substituted Hydrazines: The C=N bond can be reduced to form N-Boc-N'-isopropylhydrazine. Substituted hydrazines are important intermediates in the synthesis of various bioactive compounds.

-

Cycloaddition Reactions: Hydrazones can participate in cycloaddition reactions to form heterocyclic rings, a common strategy in medicinal chemistry to generate molecular diversity.

Experimental Protocols: Synthesis of N-Boc-Hydrazine from Tert-butyl Phenyl Carbonate

While a specific protocol for the synthesis of Tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate is not detailed in the available literature, the synthesis of its precursor, N-Boc-hydrazine (tert-butyl carbazate), is well-established. The subsequent reaction with acetone would be a standard condensation reaction.